molecular formula C18H19F2N7OS B6575343 4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide CAS No. 1040653-57-3

4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B6575343
CAS No.: 1040653-57-3
M. Wt: 419.5 g/mol
InChI Key: NRRDSPQVTAHNJP-UHFFFAOYSA-N
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Description

"4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide" is a complex organic compound featuring multiple functional groups, including piperazine, tetrazole, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide" generally involves multi-step organic synthesis. The steps typically include:

  • Formation of the 1H-1,2,3,4-tetrazole ring: : Using 3,4-difluoroaniline as a starting material, a cycloaddition reaction with azides under acidic conditions forms the tetrazole ring.

  • Coupling reactions: : Linking the tetrazole with piperazine through a Michael addition reaction.

  • Carboxamide formation: : The final step involves coupling the piperazine derivative with thiophen-2-ylmethanamine under dehydrative conditions to form the carboxamide.

Industrial Production Methods

For large-scale production, the synthesis route may be optimized to increase yield and reduce costs. Techniques such as continuous flow chemistry, use of robust catalysts, and optimization of reaction conditions (temperature, pressure, pH) are typically employed to achieve industrial scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of reactions:

  • Oxidation: : Mild oxidizing agents can potentially oxidize specific sites in the molecule, altering its structure and reactivity.

  • Reduction: : Reducing agents like hydrides can reduce nitro groups if present.

  • Substitution: : Electrophilic or nucleophilic substitutions on the aromatic rings can be performed, potentially adding functional groups for further derivatization.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution conditions: : Utilizing halogenated solvents and bases like potassium carbonate

Major Products

The major products from these reactions depend on the specific reagents and conditions used. Oxidation might yield oxidized derivatives; reduction can produce amines or alcohols; substitution can add new functional groups.

Scientific Research Applications

Chemistry

  • Used as a building block for designing new organic compounds.

  • Studied for its unique structural features and reactive sites.

Biology

  • Investigated for its potential as a therapeutic agent, particularly for neurological disorders.

Medicine

  • Examined for its potential in drug discovery, particularly as an inhibitor of specific biological targets.

  • Potential use in the treatment of various conditions related to the nervous system.

Industry

  • Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

Molecular Targets and Pathways

This compound's mechanism of action involves binding to specific protein targets in the body, potentially altering their function. The carboxamide group is crucial for interacting with enzymatic sites, while the piperazine ring can stabilize the interaction through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison

Compared to similar compounds, "4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide" stands out due to its unique combination of functional groups, providing a diverse array of reactive sites and potential interactions with biological targets.

List of Similar Compounds

  • 1-(3,4-difluorophenyl)-tetrazole derivatives

  • Piperazine carboxamide analogs

  • Thiophene-containing organic compounds

Overall, this compound exemplifies the intersection of advanced organic synthesis and practical applications in research and industry.

Properties

IUPAC Name

4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N7OS/c19-15-4-3-13(10-16(15)20)27-17(22-23-24-27)12-25-5-7-26(8-6-25)18(28)21-11-14-2-1-9-29-14/h1-4,9-10H,5-8,11-12H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRDSPQVTAHNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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